Lipophilicity Advantage Over 2-Halogenated Analogs
The target compound 1-(pyridin-4-yl)cyclopropanecarbonitrile exhibits an XLogP3 of 0.900 (computed per PubChem) [1]. In contrast, the 2-chloro-substituted pyridin-4-yl analog (CAS 1427021-86-0) records a computeda LogP of 2.29018, and the 2-bromo analog (CAS 1279815-46-1) records a LogP of 2.39928 . This represents a >1.3 log unit increase in lipophilicity for the halogenated congeners. In a fragment-based or lead-like property triage context, the lower lipophilicity of the unsubstituted 4-pyridyl scaffold offers superior lipophilic ligand efficiency potential and reduced promiscuity risk, making it the preferred entry point for optimization programs requiring controlled logP expansion.
| Evidence Dimension | Computed lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 0.900; LogP (alternate computation) = 1.63678 |
| Comparator Or Baseline | 1-(2-Chloropyridin-4-yl)cyclopropanecarbonitrile: LogP = 2.29018; 1-(2-Bromopyridin-4-yl)cyclopropanecarbonitrile: LogP = 2.39928 |
| Quantified Difference | ΔLogP ≥ 1.29 (target vs. 2-chloro analog); ΔLogP ≥ 1.40 (target vs. 2-bromo analog) |
| Conditions | Computed values from ChemSrc/Chemscene databases; consistent methodology applied across compounds |
Why This Matters
For procurement decisions in lead optimization programs, selecting the lower-logP 4-pyridyl scaffold avoids premature lipophilicity-driven attrition and provides a cleaner starting point for property-guided optimization.
- [1] PubChem Compound Summary CID 22314808. XLogP3 = 0.900 for 1-(Pyridin-4-yl)cyclopropanecarbonitrile. https://pubchem.ncbi.nlm.nih.gov/compound/22314808 View Source
